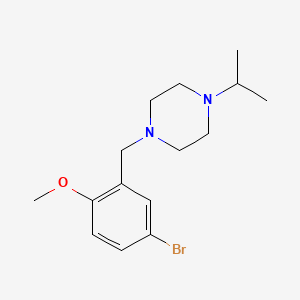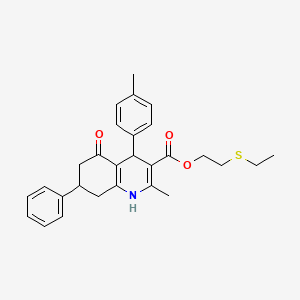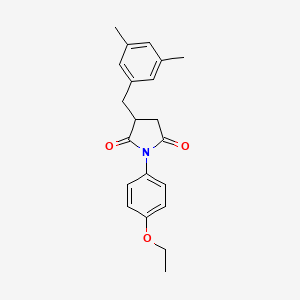
1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through a multi-step process. The compound has been found to exhibit certain biochemical and physiological effects, which make it an interesting candidate for further research.
Mécanisme D'action
The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine is not fully understood. However, it is believed to act as a modulator of certain neurotransmitter systems in the brain. Specifically, it has been found to modulate the activity of the dopamine and serotonin systems, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine has been found to exhibit certain biochemical and physiological effects. These effects include an increase in dopamine and serotonin levels in the brain. This increase in neurotransmitter levels is believed to be responsible for the compound's potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine in lab experiments include its ability to modulate the activity of the dopamine and serotonin systems, which are involved in the regulation of mood, motivation, and reward. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine. These include:
1. Further studies on the compound's mechanism of action to better understand its potential therapeutic effects.
2. Investigation of the compound's potential therapeutic effects in the treatment of mood disorders such as depression and anxiety.
3. Exploration of the compound's potential as a treatment for substance abuse disorders.
4. Investigation of the compound's potential as a modulator of other neurotransmitter systems in the brain.
5. Development of new derivatives of the compound with improved therapeutic properties.
Conclusion
In conclusion, 1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. The compound has been found to exhibit certain biochemical and physiological effects, which make it an interesting candidate for further research. There are several future directions for research on this compound, which could lead to the development of new treatments for a range of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine involves several steps. The starting material for the synthesis is 5-bromo-2-methoxybenzaldehyde, which is reacted with isopropylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with 1-chloro-4-isopropylpiperazine to give the final compound.
Applications De Recherche Scientifique
1-(5-bromo-2-methoxybenzyl)-4-isopropylpiperazine has been the subject of scientific research for its potential therapeutic applications. The compound has been found to exhibit certain biochemical and physiological effects, which make it an interesting candidate for further research.
Propriétés
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O/c1-12(2)18-8-6-17(7-9-18)11-13-10-14(16)4-5-15(13)19-3/h4-5,10,12H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHUHRLBSYCMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-methoxybenzyl)-4-(propan-2-yl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B5182061.png)
![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5182065.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B5182070.png)

![1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5182080.png)
![N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide](/img/structure/B5182086.png)
![1-(4-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5182091.png)
![4-bromo-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5182094.png)
![2-ethyl-3-(4-fluorophenyl)-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5182101.png)
![2-(5-tert-butyl-2H-tetrazol-2-yl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5182114.png)
![N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide](/img/structure/B5182138.png)
![5-{4-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5182148.png)
